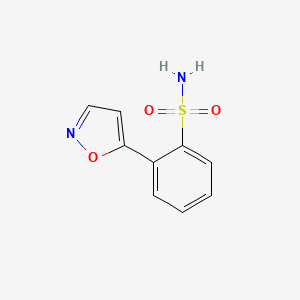

2-(Isoxazol-5-yl)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87488-65-1 |

|---|---|

Molecular Formula |

C9H8N2O3S |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-(1,2-oxazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H,(H2,10,12,13) |

InChI Key |

UBLCACOHRGJPLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Isoxazol 5 Yl Benzenesulfonamide and Its Analogs

Established Synthetic Routes to the Isoxazole (B147169) Moiety

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides)

The most widely utilized and effective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. acs.orgnih.gov This [3+2] cycloaddition is a powerful tool for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org

Nitrile oxides are commonly generated in situ from aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation with a base. beilstein-journals.orgresearchgate.net The reaction then proceeds via a concerted pericyclic mechanism or a stepwise diradical intermediate formation. nih.gov The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. beilstein-journals.org For the synthesis of the 2-(isoxazol-5-yl)phenyl moiety, this would involve the reaction of a 2-substituted benzonitrile (B105546) oxide with an alkyne or an alkyne equivalent.

Various catalysts, including copper, palladium, and ruthenium, have been employed to improve yields and facilitate one-pot, multi-component reactions. nih.gov For instance, Pd-catalyzed Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides, provides isoxazoles in good yields. nih.gov Microwave-assisted solid-phase synthesis has also been developed for the diversity-oriented synthesis of isoxazole derivatives. nih.gov

A notable advancement is the use of aqueous media for these cycloadditions, offering a more environmentally friendly approach. For example, the reaction of nitrile oxides with 1,3-diketones or β-ketoesters in a water-methanol mixture with a base like DIPEA can produce 3,4,5-trisubstituted isoxazoles rapidly at room temperature. beilstein-journals.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Classical Cycloaddition | Nitrile Oxide + Alkyne | Most common route to 3,5-disubstituted isoxazoles. | acs.orgnih.gov |

| Multi-component Reaction | Acid Chloride + Terminal Alkyne + Nitrile Oxide Precursor | One-pot synthesis using a Palladium catalyst. | nih.gov |

| Aqueous Phase Synthesis | Nitrile Oxide + β-Dicarbonyl Compound | Environmentally friendly, fast reaction at room temperature. | beilstein-journals.org |

| Solid-Phase Synthesis | Resin-supported Alkyne + Nitrile Oxide Precursor | Allows for diversity-oriented synthesis. | nih.gov |

Cyclization Reactions of Precursors

An alternative to cycloaddition is the cyclization of functionalized open-chain precursors. A prominent method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This strategy provides a route to highly substituted isoxazoles, including 4-halo- or 4-seleno-isoxazoles, which are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

The process generally involves three steps:

Preparation of the ynone: This can be achieved through methods like the palladium/copper-catalyzed Sonogashira coupling. organic-chemistry.org

Formation of the O-methyl oxime: The ynone is reacted with methoxylamine hydrochloride in the presence of a base like pyridine (B92270). organic-chemistry.org

Electrophilic cyclization: The resulting O-methyl oxime is treated with an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), which induces cyclization to form the isoxazole ring. organic-chemistry.orgresearchgate.netacs.org ICl is often the most efficient electrophile, leading to high yields under mild conditions. organic-chemistry.org

Another innovative approach involves a one-pot cascade reaction starting from propargylamines. acs.org The propargylamine (B41283) is first oxidized to the corresponding oxime, which then undergoes an in-situ copper(I)-mediated intramolecular 5-endo-dig cyclization to furnish the isoxazole core regiospecifically. acs.org This method is advantageous as it avoids the isolation of intermediates and tolerates a wide range of functional groups. acs.org

Formation of the Sulfonamide Linkage

The sulfonamide functional group is typically installed by creating a bond between a sulfonyl group and an amine. This can be achieved through classical condensation reactions or more modern sulfonylation procedures.

Condensation Reactions with Amines

The most traditional and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov For the synthesis of 2-(isoxazol-5-yl)benzenesulfonamide, this would involve the reaction of 2-(isoxazol-5-yl)benzenesulfonyl chloride with ammonia (B1221849) or an ammonia equivalent. google.comprepchem.com

The reaction is typically carried out in an inert solvent, and often a base is added to neutralize the hydrogen chloride byproduct. libretexts.org For primary sulfonamides, concentrated ammonium (B1175870) hydroxide (B78521) is frequently used. prepchem.com For example, the synthesis of the analogous 2-(isoxazol-4-yl)benzenesulfonamide (B13513491) was achieved by reacting the corresponding sulfonyl chloride with concentrated ammonium hydroxide in tetrahydrofuran. prepchem.com Similarly, a patent describes the preparation of 2-(3,3-difluorobutyl)benzenesulfonamide by treating the sulfonyl chloride with an ammonia solution in methylene (B1212753) chloride. google.com

A significant drawback of this method is the formation of an amine salt byproduct, which can be problematic if the amine is valuable. libretexts.org To circumvent this, two-phase systems with an aqueous base (like sodium hydroxide) can be employed to regenerate the free amine in situ. libretexts.org

Sulfonylation Procedures

Modern synthetic chemistry has produced numerous alternative sulfonylation methods that bypass the need for pre-formed sulfonyl chlorides, which can be unstable. rsc.org These methods often involve the oxidative coupling of thiols and amines or the direct conversion of sulfonic acids.

Recent developments include:

Oxidative Coupling: Thiols can be directly coupled with amines in the presence of an oxidant to form sulfonamides. For instance, various thiophenols react with amines under an oxygen atmosphere to yield sulfonamides. rsc.org Another system uses iodine/tert-butyl hydroperoxide (I₂/tBuOOH) to react thiols with aqueous ammonia, affording N-unsubstituted sulfonamides. rsc.org

From Sulfonic Acids: Sulfonic acids or their sodium salts can be converted directly to sulfonamides. One method uses microwave irradiation, which accommodates a good range of functional groups and gives high yields. organic-chemistry.org

Decarboxylative Sulfonylation: A novel one-pot strategy allows for the synthesis of sulfonamides from unactivated aromatic carboxylic acids and amines. acs.orgnih.gov The process involves a copper-catalyzed decarboxylative conversion of the carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in the same pot with an amine to give the final sulfonamide. acs.orgnih.gov

From Thiols via In Situ Sulfonyl Chloride Formation: Thiols can be oxidized with N-chlorosuccinimide (NCS) to generate sulfonyl chlorides in situ, which are then immediately reacted with an amine in the same vessel. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiols + Amines | I2/tBuOOH, reflux | Sulfonamides | rsc.org |

| Sulfonic Acids/Salts + Amines | Microwave irradiation | Sulfonamides | organic-chemistry.org |

| Aryl Carboxylic Acids + Amines | Cu-catalyst, SO2, light; then amine | Sulfonamides | acs.orgnih.gov |

| Thiols + Amines | NCS, Bu4NCl, H2O; then amine | Sulfonamides | organic-chemistry.org |

Derivatization and Functionalization Approaches

Once the core this compound scaffold is assembled, further derivatization can be undertaken to create analogs with diverse properties. Research in medicinal chemistry has led to the synthesis of numerous related structures by modifying the benzene (B151609) ring, the sulfonamide nitrogen, or the isoxazole moiety.

Common derivatization strategies include:

Substitution on the Benzene Ring: Functional groups can be introduced onto the phenyl ring of the benzenesulfonamide (B165840). For example, libraries of compounds have been created with substituents at the para-position of the sulfonamide group, such as ureido moieties or benzimidazole (B57391) groups. nih.govnih.gov These are often built from a precursor like 4-aminobenzenesulfonamide, which is then elaborated.

N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be substituted with various heterocyclic groups. A series of N-(5-methyl-isoxazol-3-yl) and N-(1,3,4-thiadiazol-2-yl) benzenesulfonamides have been synthesized and evaluated as enzyme inhibitors. nih.govtuni.finih.gov

Introduction of Linkers and Other Moieties: Complex hybrid molecules have been synthesized by linking the benzenesulfonamide core to other pharmacophores. Examples include linking to 1,2,3-triazole rings via "click" chemistry or creating Schiff base derivatives by reacting a hydrazinyl-benzenesulfonamide with various aldehydes or ketones. tuni.finih.govsemanticscholar.org The synthesis of hybrid molecules between benzenesulfonamides and antimicrobial benzo[d]isothiazol-3-ones has also been reported. nih.gov

Modification of the Isoxazole Ring: While the core isoxazole is often maintained, analogs with substituents on the isoxazole ring (e.g., a methyl group at the 5-position of an N-isoxazolyl sulfonamide) are common. nih.gov The synthesis of 5-Bromo-2-(isoxazol-5-yl)phenol suggests that halogenated precursors can be used to introduce functional handles for further cross-coupling reactions. sigmaaldrich.com

These derivatization approaches allow for the systematic exploration of structure-activity relationships, leading to the development of compounds with tailored biological profiles. nih.gov

Regioselective Functionalization of Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a crucial component of many pharmaceutical compounds. researchgate.net Its synthesis and functionalization require precise control to achieve the desired arrangement of substituents, a concept known as regioselectivity.

One of the foundational methods for constructing the isoxazole ring is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov However, this classical approach often yields a mixture of isomeric products, necessitating the development of more controlled synthetic routes. nih.gov

Modern approaches have focused on using β-enamino diketones as precursors. These compounds offer better control over the regioselectivity of the cyclocondensation reaction with hydroxylamine. nih.gov By carefully selecting the reaction conditions—such as the solvent, the use of a base like pyridine, or the addition of a Lewis acid catalyst like boron trifluoride (BF3)—chemists can direct the reaction to produce specific isomers. nih.gov These methods have successfully yielded 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles with good yields. nih.gov

Another powerful technique for the regioselective synthesis of isoxazoles is the [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene. The regiochemical outcome of this reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile (the alkyne or alkene). rsc.org For instance, the reaction of halogenoximes with vinylphosphonates bearing a leaving group can be controlled to produce either 3,5-disubstituted or 3,4-disubstituted isoxazoles. rsc.org

The functionalization of a pre-formed isoxazole ring is also a key strategy. Transition metal-mediated reactions have proven to be particularly valuable for the site-selective modification of isoxazoles, allowing for the introduction of various functional groups while preserving the core isoxazole structure. researchgate.net

Substitutions on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule provides a versatile scaffold for introducing a wide range of chemical diversity. The sulfonamide group (-SO2NH2) is a key pharmacophore found in numerous drugs. sci-hub.senih.gov Modifications to the benzene ring and the sulfonamide nitrogen can significantly impact the compound's properties.

The synthesis of benzenesulfonamide analogs often starts with a substituted benzene ring, which is then subjected to sulfonation or chlorosulfonation to introduce the -SO2Cl group. This sulfonyl chloride is a key intermediate that can react with various amines to form the desired sulfonamide. The nature and position of the substituents on the initial benzene ring determine the final substitution pattern of the benzenesulfonamide.

Research has shown that the position of substituents on the phenyl ring of benzenesulfonamides can dramatically influence their biological activity. For example, a study on metallo-β-lactamase inhibitors found that meta-substituted benzenesulfonamides were significantly more potent than their ortho- or para-substituted counterparts. nih.gov This highlights the importance of controlling the regiochemistry of substitution on the benzenesulfonamide moiety.

Furthermore, the sulfonamide nitrogen can be substituted with various alkyl or aryl groups, leading to secondary sulfonamides. These modifications can be achieved by reacting the primary sulfonamide with appropriate electrophiles. The design and synthesis of N-substituted benzenesulfonamide derivatives have been explored to develop inhibitors for various enzymes, including carbonic anhydrases. nih.gov

The following table summarizes some examples of substitutions on the benzenesulfonamide moiety and their reported effects:

| Substitution Position | Substituent | Reported Effect | Reference |

| meta on phenyl ring | Various | Enhanced inhibitory activity against metallo-β-lactamase ImiS | nih.gov |

| para on phenyl ring | -(C=O)NH-heterocycle | Investigated as carbonic anhydrase inhibitors | nih.gov |

| Sulfonamide Nitrogen | Various alkyl/aryl groups | Modulates biological activity and inhibition mechanism | nih.gov |

Modern Synthetic Techniques and Catalysis in Isoxazolyl Benzenesulfonamide Synthesis

The synthesis of complex molecules like this compound has been significantly advanced by the adoption of modern synthetic techniques and catalytic methods. These approaches offer improvements in efficiency, selectivity, and environmental friendliness compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netabap.co.in This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to faster and more uniform heating compared to conventional methods. abap.co.inamazonaws.com

In the context of isoxazole synthesis, microwave irradiation has been successfully employed for the cyclization of chalcones with hydroxylamine hydrochloride, a key step in forming the isoxazole ring. researchgate.net Studies have shown that reactions that would typically take several hours using conventional heating can be completed in a matter of minutes under microwave irradiation, with improved yields. researchgate.net For example, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives saw a reduction in reaction time from 6-8 hours to 6-10 minutes, with yields increasing from 58-69% to 67-82%. researchgate.net

Similarly, the synthesis of various heterocyclic systems, including those related to the benzenesulfonamide moiety, has benefited from microwave assistance. Three-component condensation reactions to form triazoloquinazolinones and benzimidazoquinazolinones have been achieved in nearly quantitative yields within minutes using microwave irradiation. beilstein-journals.org

Transition Metal-Mediated Functionalization

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net In the synthesis of isoxazolyl benzenesulfonamides, transition metals play a crucial role in the functionalization of both the isoxazole and the benzene rings.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used to introduce substituents onto the isoxazole ring. These reactions allow for the precise formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups. Similarly, transition metal-mediated C-H functionalization has become a powerful strategy for directly modifying the heterocyclic and aromatic rings, avoiding the need for pre-functionalized starting materials. researchgate.net For example, palladium-catalyzed regioselective halogenation of benzo[b] researchgate.netnih.govoxazin-2-ones, directed by a nitrogen atom in the ring, has been achieved using microwave assistance. rsc.org

Ruthenium and copper catalysts have also been employed in the synthesis of functionalized pyrroles from isoxazoles, demonstrating the versatility of transition metals in transforming the isoxazole core. researchgate.net The choice of the metal and ligands is critical for controlling the outcome of these reactions.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the synthesis of isoxazolyl benzenesulfonamides and related compounds, there is a growing emphasis on adopting more environmentally benign methodologies.

One of the key tenets of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. sci-hub.se The synthesis of sulfonamides has been successfully carried out in water, often under mild, room temperature conditions. sci-hub.sersc.org These methods can eliminate the need for volatile and often toxic organic solvents.

Another green approach is the use of solvent-free or "neat" reaction conditions. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been reported under solvent-free conditions at room temperature, offering a cleaner and more atom-economical route. sci-hub.se

Furthermore, the use of alternative energy sources like sunlight can contribute to greener synthetic protocols. The three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones has been achieved using natural sunlight as a clean and inexpensive energy source, with reactions proceeding rapidly in water without the need for a catalyst. semnan.ac.ir This approach significantly reduces the environmental impact of the synthesis.

The following table highlights some green chemistry approaches applied to the synthesis of related structures:

| Green Chemistry Principle | Application | Example | Reference |

| Use of Safer Solvents | Synthesis of sulfonamides in water | Reaction of sulfonyl chlorides with amines in water at room temperature. | sci-hub.sersc.org |

| Solvent-Free Reactions | Synthesis of N-alkyl and N-arylsulfonamides | Reaction of amines with arylsulfonyl chlorides at room temperature without solvent. | sci-hub.se |

| Alternative Energy Sources | Synthesis of isoxazol-5(4H)-ones | Three-component reaction in water under natural sunlight. | semnan.ac.ir |

Structure Activity Relationship Sar Studies of Isoxazolyl Benzenesulfonamides

General Principles of SAR in Heterocyclic Sulfonamide Compounds

Key principles of SAR for heterocyclic sulfonamides include:

The nature of the heterocyclic ring: The electronic properties and substitution pattern of the heterocyclic ring can dramatically alter biological activity. Five-membered heterocyclic sulfonamides have often been found to be more effective inhibitors of certain enzymes compared to their six-membered ring counterparts. mdpi.com

The sulfonamide linker: The sulfonamide group is a critical hydrogen bond donor and acceptor, and its orientation and acidity (pKa) are vital for target binding. pharmacy180.com

Substituents on the aromatic/heterocyclic rings: The addition of various functional groups to the rings can modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. pharmacy180.comvu.nl

Influence of Substituents on the Benzenesulfonamide (B165840) Ring System

Substituents on the benzenesulfonamide ring play a pivotal role in modulating the biological activity of isoxazolyl benzenesulfonamides. nih.gov These effects can be broadly categorized into positional, electronic, and steric effects.

Positional Effects of Substitutions (e.g., ortho, meta, para)

The position of a substituent on the benzene (B151609) ring relative to the sulfonamide group can have a profound impact on the compound's activity. For instance, in a series of benzenesulfonamide derivatives, moving a diazenyl moiety from the meta to the para position relative to the sulfonamide group resulted in a decrease in inhibitory activity. dovepress.com Generally, the para position is considered crucial for the activity of many sulfonamide-based drugs, and substitutions at the ortho or meta positions can lead to a loss of activity. pharmacy180.com However, the optimal substitution pattern is target-dependent and requires empirical investigation. nih.gov

Electronic and Steric Effects of Substituents

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic ring. EWGs can increase the acidity of the sulfonamide proton, which may be favorable for binding to certain biological targets. vu.nllumenlearning.com Conversely, EDGs can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. vu.nl Studies have shown that both electron-donating and electron-withdrawing groups on the benzene ring can lead to an increase in the yield of certain reactions, suggesting their importance in molecular interactions. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding site. nih.gov Bulky substituents can create steric hindrance, which may be detrimental or beneficial depending on the topology of the target's active site. For example, a slight decrease in yield was observed when a methyl group was moved from the para to the ortho position, indicating some influence of steric hindrance. nih.gov

Impact of Isoxazole (B147169) Ring Modifications on Biological Activity

Modifications to the isoxazole ring itself offer another avenue for optimizing the biological activity of 2-(isoxazol-5-yl)benzenesulfonamide and its analogs. mdpi.commdpi.comnih.govnih.gov

Substituent Patterns on the Isoxazole Ring

The placement of substituents on the isoxazole ring can fine-tune the molecule's properties. For example, in a study of EPAC antagonists, structure-activity relationship analysis indicated that modifications at the 5-position of the isoxazole moiety could lead to the development of more potent compounds. utmb.edu The specific nature of the substituent is also critical. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the type of aryl substituent at the 3'-position of the isoxazole ring had a significant effect on activity, with a bromine substituent showing greater potency than chlorine, which in turn was much more potent than fluorine. nih.gov

Bioisosteric Replacement of the Isoxazole Moiety

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.netspirochem.com The isoxazole ring can be replaced by other five- or six-membered heterocyclic rings to probe the importance of the isoxazole scaffold for biological activity. nih.govacs.org For example, replacing the isoxazole heterocycle in certain compounds with pyridine (B92270) or oxadiazole has resulted in ligands with varying affinities for their targets. nih.gov The success of such a replacement depends on the specific biological target and the role the isoxazole ring plays in binding.

Interactive Data Table: Structure-Activity Relationship Data

Below is a conceptual interactive table summarizing the structure-activity relationship findings discussed.

| Compound Series | Modification | Effect on Activity | Reference |

| Benzenesulfonamides | Moving diazenyl from meta to para | Decreased | dovepress.com |

| Benzenesulfonamides | Ortho/Meta substitution vs. Para | Generally decreased | pharmacy180.com |

| 2,6-Diarylbenzenesulfonamides | Electron-donating groups | Weaker acids | vu.nl |

| 2,6-Diarylbenzenesulfonamides | Electron-withdrawing groups | Stronger acids | vu.nl |

| Aryl azides | Ortho-methyl vs. Para-methyl | Slight decrease in yield | nih.gov |

| EPAC Antagonists | Modification at isoxazole 5-position | Potential for increased potency | utmb.edu |

| 4-Isoxazolyl-1,4-dihydropyridines | 3'-Aryl substituent (p-Br > p-Cl >> p-F) | Significant difference | nih.gov |

| (3-Methyl-5-isoxazolyl)methylene-azacyclic compounds | Isoxazole replaced with pyridine/oxadiazole | Varied affinity | nih.gov |

Role of Linker Chemistry and Scaffold Hybridization in Isoxazolyl Benzenesulfonamides

The therapeutic efficacy and selectivity of isoxazolyl benzenesulfonamides can be significantly modulated through strategic modifications of the linker connecting the core scaffold to other chemical moieties and by hybridizing the scaffold with other pharmacologically active molecules. These approaches aim to optimize the compound's interaction with its biological target, improve its pharmacokinetic profile, and potentially introduce new mechanisms of action.

Variations in Amide Linkers

For instance, research on benzenesulfonamides as carbonic anhydrase (CA) inhibitors has demonstrated that altering the linker between the sulfonamide moiety and a terminal group can significantly affect inhibitory potency and isoform selectivity. Different linker types, such as amides, amines, and ureas, confer varying degrees of rigidity and hydrogen bonding capabilities to the molecule. nih.gov

In a study of benzenesulfonamides with different linkers, it was observed that the flexibility and chemical nature of the linker are critical for optimizing interactions within the enzyme's active site. For example, the introduction of a hydrazone linker, which has a different conformational flexibility compared to a simple amide, has been explored in benzenesulfonamide derivatives targeting carbonic anhydrase IX (CA IX), a protein associated with cancer. semanticscholar.org The flexibility of the linker allows the "tail" portion of the inhibitor to orient itself optimally within the active site, thereby enhancing binding affinity and specificity. semanticscholar.org

While the table below does not describe derivatives of this compound, it illustrates the effect of linker modifications on the activity of other benzenesulfonamide-based compounds.

| Compound Series | Linker Type | Target | Key Findings | Reference |

|---|---|---|---|---|

| Benzenesulfonamides with s-triazine moiety | Hydrazone | hCA IX | Cyclic hydrazone linkers in five-membered rings showed varied potency, with dihydropyrazoles being more potent than fused triazole derivatives. | nih.govsemanticscholar.org |

| Benzenesulfonamides with s-triazine moiety | Phenyl hydrazone | hCA XII | Exhibited the best activity within the series for this target. | semanticscholar.org |

These findings underscore the principle that even subtle changes in the amide linker or its bioisosteres can lead to significant differences in biological activity. Future research on this compound could leverage these principles to design novel derivatives with enhanced therapeutic properties.

Fused Ring Systems and Hybrid Molecules

Another powerful strategy in medicinal chemistry is the creation of fused ring systems and hybrid molecules. This involves either fusing an additional ring to the core scaffold of this compound or covalently linking it to another distinct pharmacophore. This approach can lead to compounds with novel chemical properties and biological activities, potentially targeting multiple pathways or exhibiting enhanced potency.

Fused Ring Systems:

The fusion of an additional ring to the isoxazolyl benzenesulfonamide scaffold can create a more rigid and conformationally constrained molecule. This can be advantageous if a specific conformation is required for optimal binding to a biological target. Fused isoxazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The unique geometry of the five-membered isoxazole ring can lead to specific bond angles that promote favorable interactions with target proteins. mdpi.com

While specific examples of fused ring systems built directly onto the this compound scaffold are not widely reported, the general principle is a key area of exploration in medicinal chemistry.

Hybrid Molecules:

The development of hybrid molecules involves combining two or more pharmacophores into a single chemical entity. This can result in compounds with a broader spectrum of activity, improved selectivity, or the ability to overcome drug resistance.

For example, novel hybrid molecules have been synthesized by combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones. These hybrids have demonstrated moderate antibacterial properties against Gram-positive bacteria. nih.gov Another study describes the synthesis of coumarin-isoxazole-sulfonamide hybrids, which were evaluated for their antibacterial activity. nih.gov These examples, while not directly involving this compound, highlight the potential of creating hybrid structures to achieve desired therapeutic effects.

The table below provides examples of hybrid molecules based on the benzenesulfonamide scaffold, illustrating the diversity of this approach.

| Hybrid Scaffold | Combined Pharmacophores | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzenesulfonamide-benzo[d]isothiazol-3-one | Benzenesulfonamide and Benzo[d]isothiazol-3-one | Moderate antibacterial activity against Gram-positive bacteria. | nih.gov |

| Coumarin-isoxazole-sulfonamide | Coumarin, Isoxazole, and Sulfonamide | Antibacterial activity. | nih.gov |

| Triazole-isoxazole hybrids | Triazole and Isoxazole | Antibacterial activity. | mdpi.com |

The design of fused ring systems and hybrid molecules based on the this compound core represents a promising avenue for the discovery of new therapeutic agents with potentially novel mechanisms of action and improved pharmacological profiles.

Mechanistic Insights into the Biological Actions of Isoxazolyl Benzenesulfonamides

Enzyme Inhibition Mechanisms

Isoxazolyl benzenesulfonamides function primarily as enzyme inhibitors. Their core structure, featuring a benzenesulfonamide (B165840) group attached to an isoxazole (B147169) ring, serves as a versatile scaffold that can be tailored to target the active sites of diverse enzymes. The sulfonamide moiety often acts as a crucial anchoring group, while the isoxazole ring and other substituents contribute to binding affinity and, critically, selectivity among different enzyme isoforms.

Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). nih.gov The primary sulfonamide group (SO2NH2) is a highly effective zinc-binding group (ZBG), which is fundamental to its mechanism of action. nih.gov CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govmdpi.com

The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-characterized. The sulfonamide group binds to the catalytic Zn(II) ion located at the bottom of the enzyme's active site. researchgate.net In its deprotonated, anionic form (SO2NH-), the sulfonamide nitrogen forms a coordination bond with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. researchgate.netgriffith.edu.au

This core interaction is stabilized by a network of hydrogen bonds with conserved active site residues. A key interaction involves the oxygen atoms of the sulfonamide group and the side-chain hydroxyl of the residue Threonine 199 (Thr199). mdpi.comgriffith.edu.au Additionally, the amide nitrogen of the sulfonamide can form a hydrogen bond with the side chain of Glutamine 92 (Gln92). griffith.edu.au This classic binding mode, with the sulfonamide anchored to the zinc ion and interacting with Thr199, has been observed in hundreds of sulfonamide/CA complexes. griffith.edu.au Molecular docking studies of various sulfonamides, including those with isoxazole moieties, confirm that the sulfonamide group consistently occupies the active site, coordinating with the Zn2+ ion and forming hydrogen bonds with Thr199. mdpi.comnih.gov

While the sulfonamide group provides the primary anchor to the active site, isoform selectivity is primarily achieved through the "tail approach". nih.govnih.gov This strategy involves modifying the scaffold of the inhibitor—in this case, the benzenesulfonamide ring and its substituents like the isoxazole moiety—so that these "tail" groups can form additional interactions with non-conserved amino acid residues lining the middle and outer rims of the active site. nih.govnih.gov

The active sites of the 15 human CA isoforms have hydrophilic and hydrophobic halves, with significant variation in the amino acid residues at the entrance of the active site. nih.govnih.gov By designing tail groups that can exploit these differences, inhibitors can be made to preferentially bind to one isoform over others. For instance, structural studies show that residues at positions 92 and 131 can dictate the binding orientation and affinity of inhibitors, while the specific chemical nature of the tail groups modulates the isoform specificity. nih.gov A "three-tails approach" has been developed to further exploit these amino acid differences by appending three distinct pendants to the benzenesulfonamide scaffold, enhancing the potential for selective interactions. nih.govnih.gov This allows for the design of inhibitors that can distinguish between ubiquitous isoforms like hCA I and II and disease-associated isoforms like the tumor-related hCA IX and XII. nih.govnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Select Sulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Source |

| Benzo[d]thiazole-6-sulfonamides | hCA II | 7.8–51.5 nM | nih.gov |

| Benzo[d]thiazole-5-sulfonamides | hCA II | 369 nM (parent compound) | nih.gov |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | 1.5–38.9 nM | nih.gov |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA XII | 0.8–12.4 nM | nih.gov |

| Hydrazonobenzenesulfonamides | hCA II, IX, XII | Low nanomolar activity | mdpi.com |

| 4-hydroxymethyl-benzenesulfonamide | EhiCA (from E. histolytica) | 89 nM | semanticscholar.org |

| 4-((3-(4-chlorophenyl)isoxazolo...))benzenesulfonamide | Carbonic Anhydrase | Kₐ = 1.05 x 10⁴ M⁻¹ | nih.gov |

Sulfonamides are classic antibacterial agents that function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial survival but absent in humans. wikipedia.orgemerginginvestigators.orgniscpr.res.in DHPS catalyzes a key step in the folate biosynthesis pathway: the condensation of p-aminobenzoic acid (pABA) with 7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate. nih.govnih.gov Folate is a necessary precursor for the synthesis of nucleic acids (DNA and RNA), and without it, bacterial cells cannot divide. wikipedia.orgpatsnap.com

The inhibitory mechanism is based on competitive substrate inhibition. wikipedia.orgpatsnap.com Benzenesulfonamides are structural analogs of the natural DHPS substrate, pABA. nih.govpatsnap.com Due to this structural mimicry, they can bind to the pABA-binding pocket within the enzyme's active site. emerginginvestigators.orgniscpr.res.in By occupying this site, the sulfonamide drug prevents pABA from binding, thereby blocking the synthesis of dihydropteroate and halting the entire folate pathway. nih.govpatsnap.com This action is typically bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing the cells. wikipedia.org

Certain benzenesulfonamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. mdpi.comnih.gov AChE inhibitors are used in the management of conditions like Alzheimer's disease. mdpi.com Inhibition can be reversible or irreversible, and further classified as competitive, noncompetitive, or mixed-type. nih.gov

Studies on various sulfonamide-based compounds reveal potent, low-nanomolar inhibitory activity against AChE. nih.gov Molecular docking simulations indicate that these inhibitors bind within the active site gorge of the enzyme. acs.org The binding is often stabilized by multiple non-covalent interactions. For example, the aromatic rings of the inhibitor can form π-π stacking interactions with the side chains of key aromatic residues in the AChE active site, such as Tryptophan 86 (Trp86), Tyrosine 124 (Tyr124), and Tyrosine 341 (Tyr341). acs.org In some cases, specific functional groups on the inhibitor, such as a nitro group, can form additional hydrogen bonds or salt bridges that enhance binding affinity. acs.org Kinetic studies have shown that some sulfonamide derivatives act as reversible, noncompetitive inhibitors of cholinesterases. mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Select Sulfonamide Derivatives

| Compound Series | Inhibition Type | IC₅₀ / Kᵢ Values | Source |

| Amine sulfonamide derivatives | Potent Inhibition | Kᵢ: 2.26–82.46 µM | nih.govtandfonline.com |

| N-(2-Acetyl-4-styrylphenyl)-benzenesulfonamides | Significant Inhibition | IC₅₀: 4.3–6.2 µM | mdpi.com |

| 4-Phthalimidobenzenesulfonamides | Selective AChE Inhibition | IC₅₀: 1.35 µM (most potent) | nih.gov |

| Benzene (B151609) sulfonamides | Potent Inhibition | Kᵢ: 28.11–145.52 nM | nih.gov |

The isoxazole ring is a recognized pharmacophore in the design of 5-lipoxygenase (5-LOX) inhibitors. nih.govplos.org 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. nih.govnih.gov The enzyme is a non-heme iron-containing dioxygenase that catalyzes the initial step in the conversion of arachidonic acid into leukotrienes. nih.gov

While the precise mechanism for many isoxazole-based inhibitors is still under investigation, inhibitors of 5-LOX often function through one of two primary mechanisms: redox activity or direct chelation of the catalytic iron atom. Given the structure of the 5-LOX active site, compounds containing the isoxazole moiety can be designed to interact with this catalytic center. Studies on various isoxazole derivatives have demonstrated a concentration-dependent inhibition of 5-LOX, with some compounds showing potent activity with IC₅₀ values in the low micromolar range. nih.govplos.orgbiorxiv.org This suggests that the isoxazole scaffold is effective for targeting this enzyme.

Table 3: 5-Lipoxygenase (5-LOX) Inhibition by Select Isoxazole Derivatives

| Compound ID | IC₅₀ Value (µM) | Source |

| Isoxazole Derivative C3 | 8.47 | nih.govnih.gov |

| Isoxazole Derivative C5 | 10.48 | nih.govnih.gov |

| Isoxazole Derivative C6 | Potent (minimum IC₅₀ in study) | plos.org |

| Isoxazole Derivative C8 | 9.80 | nih.gov |

| Isoxazole Derivative C9 | 11.25 | nih.gov |

Other Enzyme Targets

Beyond the well-documented inhibition of carbonic anhydrases and cyclooxygenases, the versatile scaffold of isoxazolyl benzenesulfonamide allows for interaction with a range of other clinically relevant enzymes.

While direct inhibitory data for "2-(Isoxazol-5-yl)benzenesulfonamide" on a broad spectrum of enzymes is not extensively detailed in the public domain, the general class of benzenesulfonamides has been shown to interact with various enzymes. For instance, some sulfonamide derivatives have been explored for their inhibitory effects on urease. rsc.org Additionally, isatin-pyrazole-benzenesulfonamide hybrids have been investigated as inhibitors of carbonic anhydrase, a metalloenzyme. nih.gov The structural features of the benzenesulfonamide moiety, including its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding, contribute to this broader inhibitory potential.

Further research into derivatives of the core this compound structure could reveal targeted inhibitory activities against enzymes such as Glutathione S-transferase, Aromatase, Hsp90, HDAC, Thymidylate Synthase, VEGFRs, and BRD4. The adaptability of the isoxazole and benzenesulfonamide rings allows for synthetic modifications that can optimize binding to the specific active site architectures of these diverse enzymes.

Nucleic Acid Interactions: DNA Binding Studies

Recent studies have highlighted the potential for isoxazolyl benzenesulfonamide derivatives to interact with DNA, suggesting a mechanism of action that could be relevant for anticancer applications. rsc.orgbohrium.com

Modes of Interaction (e.g., Intercalation, Groove Binding)

The interaction between small molecules and DNA can occur through several modes, primarily intercalation, groove binding, or a combination of both. rsc.orgresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is often associated with hypochromism (a decrease in absorbance intensity) and a bathochromic (red) or hypsochromic (blue) shift in the UV-visible spectrum of the molecule. nih.gov Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix, typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Molecular Recognition and Ligand-Target Interactions

The biological activity of this compound and its derivatives is fundamentally dependent on the principles of molecular recognition. The specific and stable binding to target macromolecules is orchestrated by a combination of non-covalent interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the orientation and stabilization of isoxazolyl benzenesulfonamides within the active sites of enzymes and the grooves of DNA. nih.govnih.gov The sulfonamide group (-SO2NH-) is a key hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the two oxygen atoms can accept hydrogen bonds. nih.govmdpi.com The nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor. lookchem.com

In the context of enzyme inhibition, these hydrogen bonds can form with amino acid residues in the active site, contributing to the binding affinity and selectivity of the inhibitor. nih.gov For example, in carbonic anhydrase inhibition, the sulfonamide moiety coordinates to the zinc ion in the active site, and hydrogen bonds with surrounding residues further stabilize the complex. In DNA interactions, the sulfonamide and isoxazole moieties can form hydrogen bonds with the functional groups of the nucleotide bases exposed in the grooves of the DNA helix. nih.gov

π-π Stacking Interactions

The aromatic nature of both the benzene and isoxazole rings in this compound facilitates π-π stacking interactions. researchgate.netnih.gov These interactions occur when the electron-rich π-orbitals of two aromatic rings overlap, leading to an attractive force. This type of interaction is a significant driving force for the intercalation of these compounds into the DNA double helix, where they can stack with the aromatic bases of the DNA. mdpi.commdpi.com

Hydrophobic Interactions

These interactions are critical for the initial recognition and binding of the ligand to the target. In enzyme inhibition, the hydrophobic parts of the molecule can fit into complementary hydrophobic regions of the active site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.

Computational Chemistry and in Silico Approaches in Isoxazolyl Benzenesulfonamide Research

Molecular Docking Studies for Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of isoxazolyl benzenesulfonamides, it is crucial for analyzing how these compounds interact with their protein targets.

Molecular docking simulations are employed to predict the specific three-dimensional pose that an isoxazolyl benzenesulfonamide (B165840) derivative adopts within the active site of a target protein. These simulations calculate a score, often representing the binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction.

For instance, in the development of inhibitors for the Wnt/β-catenin pathway, which is implicated in colorectal cancer, molecular docking was used to study derivatives like 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate. nih.gov Docking studies predicted that such compounds could effectively bind to β-catenin, disrupting its interaction with BCL9. nih.gov Similarly, docking studies on isoxazole-indole derivatives against the human estrogen receptor have shown how different substituents on the isoxazole (B147169) scaffold influence binding affinity, helping to identify promising candidates for selective estrogen receptor modulators. nih.gov

The primary sulfonamide group, a key feature of many benzenesulfonamides, is known to coordinate with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases (CAs). Docking studies on related benzenesulfonamide inhibitors of CA isoforms consistently show the sulfonamide moiety anchored to the catalytic Zn(II) ion. researchgate.netresearchgate.net The rest of the molecule, including the isoxazolylphenyl portion, then establishes further interactions with amino acid residues in the binding pocket, which determines the inhibitor's potency and selectivity. These interactions often include hydrogen bonds and hydrophobic contacts.

| Target Protein | Isoxazole Derivative Class | Key Predicted Interactions | Reference |

| β-Catenin | 2-(isoxazol-5-yl)phenyl benzoates | Disruption of β-catenin/BCL9 protein-protein interaction. | nih.gov |

| Estrogen Receptor α | Isoxazole-indole-resorcinol scaffolds | Interactions with key amino acids like Arg 394, Glu 353, and Phe 404. | nih.gov |

| Carbonic Anhydrase II | Benzenesulfonamides | Coordination of the sulfonamide group with the active site Zn(II) ion; hydrogen bonds with Thr199. | researchgate.netresearchgate.net |

Beyond predicting binding, molecular docking provides a visual and energetic framework for understanding how a compound inhibits its target. By analyzing the docked pose of an isoxazolyl benzenesulfonamide, researchers can identify the specific amino acid residues that form critical interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking.

For example, docking studies on inhibitors of the Wnt/β-catenin pathway revealed that a lead compound could decrease the nuclear translocation of β-catenin, effectively disrupting the protein-protein interaction necessary for its function. nih.gov In the case of carbonic anhydrase inhibitors, docking helps explain isoform selectivity. Different CA isoforms have subtle variations in their active site residues. Docking simulations can show how the specific structure of an isoxazolyl benzenesulfonamide allows it to fit better and form more favorable interactions in one isoform (e.g., the tumor-associated CA IX) over another (e.g., the ubiquitous CA II), guiding the design of more selective drugs. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are used to investigate the intrinsic properties of molecules based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for understanding the geometry and electronic characteristics of isoxazolyl benzenesulfonamides.

Before its interaction with a biological target can be accurately modeled, the most stable three-dimensional structure of the isoxazolyl benzenesulfonamide molecule must be determined. Geometry optimization is a computational process that calculates the lowest energy arrangement of atoms in a molecule. DFT methods, particularly using the B3LYP functional with basis sets like 6-311G+(d,p), are commonly used for this purpose. nih.gov

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. epstem.net This optimized geometry is the foundation for further computational work, including molecular docking and QSAR studies. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies, which is critical for flexible molecules that may adopt different shapes upon binding to a receptor.

Quantum chemical calculations can elucidate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govepstem.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are potential sites for electrophilic and nucleophilic attack, respectively. This is invaluable for understanding non-covalent interactions with a protein target.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing insight into the intramolecular charge distribution. epstem.net

| Computational Method | Property Calculated | Significance in Drug Design | Reference |

| DFT (B3LYP/6-311G+(d,p)) | Geometry Optimization | Determines the most stable 3D structure for docking and QSAR. | nih.gov |

| DFT/GIAO | NMR Chemical Shifts | Allows for comparison between theoretical and experimental structural data. | nih.govepstem.net |

| TD-DFT | UV-Vis Spectra | Predicts electronic transitions (n→π, π→π). | nih.gov |

| DFT | HOMO-LUMO Energies | Indicates chemical reactivity and kinetic stability. | nih.govepstem.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with biological targets. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of molecules are correlated with changes in their biological activity. For isoxazolyl benzenesulfonamides, a QSAR model might relate properties like hydrophobicity, electronic parameters, and steric factors to their inhibitory potency against a specific enzyme.

The process involves several steps:

Data Set Preparation: A series of isoxazolyl benzenesulfonamide analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical values that describe the molecule's properties) are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using statistical methods (e.g., cross-validation, external test sets) to ensure it is robust and not a result of chance correlation. nih.govnih.gov

For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzenesulfonamide inhibitors of carbonic anhydrase. nih.gov These models generate 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for designing more potent compounds. QSAR studies on isoxazole derivatives have successfully developed models with a high correlation between observed and predicted anti-inflammatory activity, demonstrating their utility in drug discovery. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net For isoxazolyl benzenesulfonamide research, VS can be instrumental in identifying novel derivatives with enhanced potency and selectivity. The process often involves a hierarchical filtering approach, starting with a broad selection of compounds and progressively narrowing them down based on various computational criteria. nih.gov

One common strategy begins with pre-selecting compounds based on the presence of key functional groups required for biological activity. nih.gov For benzenesulfonamides, the sulfonamide group is a critical zinc-binding group in metalloenzymes like carbonic anhydrases (CAs), a frequent target for this class of compounds. nih.gov This is often followed by pharmacophore-based screening to select molecules with the correct three-dimensional arrangement of chemical features. nih.gov

Lead optimization is the process of taking a promising lead compound, identified through screening, and modifying its chemical structure to improve its properties. For benzenesulfonamide derivatives, this often involves a multi-parameter optimization campaign. nih.gov Computational tools are employed to predict how structural modifications will affect properties such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, in the development of inhibitors for oxidative phosphorylation, a phenotypic screen followed by a multi-parameter optimization of a benzene-1,4-disulfonamide (B103779) hit compound led to the discovery of potent and selective inhibitors. nih.gov

The general workflow for virtual screening and lead optimization of isoxazolyl benzenesulfonamides can be summarized as follows:

| Step | Description | Computational Tools/Methods |

| 1. Target Identification & Preparation | Identification of the biological target (e.g., a specific carbonic anhydrase isoform). Preparation of the 3D structure of the target, often from X-ray crystallography data. | Protein Data Bank (PDB), Schrödinger Suite, MOE (Molecular Operating Environment) |

| 2. Compound Library Preparation | Assembling a large database of chemical compounds to be screened. This can be a commercial library or a custom virtual library of isoxazolyl benzenesulfonamide derivatives. | ZINC database, PubChem, ChemSpider |

| 3. Hierarchical Virtual Screening | A multi-step filtering process. This may include initial filtering based on drug-likeness (e.g., Lipinski's rule of five), followed by pharmacophore screening and molecular docking. nih.gov | LigandScout, PHASE, GOLD, AutoDock |

| 4. Hit Identification & Prioritization | Analysis of the top-scoring compounds from virtual screening. Visual inspection of the binding modes and interactions with the target protein. | PyMOL, Chimera |

| 5. Lead Optimization | Chemical modification of the identified hits to improve potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing, guided by computational predictions. nih.gov | QSAR modeling, Free energy perturbation (FEP) |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful when the 3D structure of the target protein is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be recognized by and bind to a specific target.

For isoxazolyl benzenesulfonamides, pharmacophore models can be developed based on a set of known active compounds. These models serve as 3D queries for virtual screening of compound databases to identify new molecules that fit the pharmacophore and are therefore likely to be active.

A study on benzoxazole (B165842) benzenesulfonamide derivatives, which are structurally related to isoxazolyl benzenesulfonamides, developed a 3D-QSAR model that also provided insights into the key pharmacophoric features. chemijournal.com The model highlighted the importance of hydrophobic/nonpolar groups, electron-withdrawing/hydrogen-bond acceptor groups, and hydrogen-bond donor groups for biological activity. chemijournal.com Such a model can then be used to screen for new potential inhibitors. chemijournal.com

The key features of a hypothetical pharmacophore model for a class of isoxazolyl benzenesulfonamide inhibitors targeting an enzyme like carbonic anhydrase might include:

| Pharmacophore Feature | Description | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor (A) | A feature that can accept a hydrogen bond from the target protein. | The oxygen atoms of the sulfonamide group; the nitrogen atom of the isoxazole ring. |

| Hydrogen Bond Donor (D) | A feature that can donate a hydrogen bond to the target protein. | The NH of the sulfonamide group. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. | The benene ring of the benzenesulfonamide; the isoxazole ring. |

| Hydrophobic Group (H) | A nonpolar group that can interact with hydrophobic pockets in the target's active site. | The aryl or alkyl substituents on the isoxazole or benzene (B151609) rings. |

This pharmacophore model can then be used as a filter in virtual screening campaigns to rapidly identify compounds from large databases that possess these essential features in the correct spatial arrangement, thereby increasing the efficiency of discovering novel lead compounds. nih.gov

In Vitro Biological Evaluation and Pharmacological Profiling

Assays for Anticancer Activity

The evaluation of the anticancer potential of 2-(isoxazol-5-yl)benzenesulfonamide derivatives involves a variety of in vitro assays designed to assess their impact on cancer cell viability, proliferation, and their specific activity against different cancer cell lines.

Cell Viability and Proliferation Assays

To determine the cytotoxic effects of these compounds, researchers commonly employ cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. nih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Similarly, the MTS assay, another tetrazolium-based assay, and the BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis and cell proliferation, are also utilized to provide a comprehensive understanding of the antiproliferative effects of these compounds. nih.gov

Evaluation against Specific Cancer Cell Lines

The cytotoxic activity of this compound derivatives has been tested against a panel of human cancer cell lines to determine their spectrum of activity. Some of the cell lines used in these studies include:

HepG2 (Hepatocellular Carcinoma): Derivatives of isoxazole (B147169) have demonstrated selective cytotoxicity against HepG2 cancer cells. researchgate.netnih.gov

MCF-7 (Breast Adenocarcinoma): Isoxazole derivatives have shown antiproliferative activity against MCF-7 breast cancer cells. bioworld.com

A549 (Lung Carcinoma): Benzenesulfonamide (B165840) derivatives have been shown to be effective anti-proliferative agents against A549 lung cancer cells. nih.govimmunopathol.com

Other Cell Lines: The anticancer activity of related compounds has also been evaluated against cell lines such as HCC827, NCI-H358, MG-U87, HCT116, and HeLa. researchgate.net

For instance, a study on isoxazole-based carboxamides, ureates, and hydrazones revealed that one carboxamide derivative was a promising growth inhibitor against 60 different cancer cell lines in a preliminary screening. nih.gov Specifically, it showed potent anticancer activity against leukemia, colon cancer, and melanoma cell lines. nih.gov Furthermore, certain hydrazone derivatives displayed superior activity against hepatocellular carcinoma (HepG2) with IC50 values in the sub-micromolar range. nih.gov

Assessment of Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Spectrum and Efficacy

The antibacterial activity of these compounds is often assessed using methods like the disc diffusion method, which measures the zone of inhibition around a disc impregnated with the test compound. ijsr.net The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is also a key parameter.

Studies have shown that derivatives of this compound exhibit activity against a range of both Gram-positive and Gram-negative bacteria. ijsr.net

Staphylococcus aureus : Some pyrazolylbenzenesulfonamide derivatives have been screened for their in-vitro antimicrobial activity against Staphylococcus aureus. nih.gov Snail slime has also shown antibacterial properties against this bacterium. nih.gov

Escherichia coli : Pyrazolylbenzenesulfonamide derivatives have also been tested against Eischerichia coli. nih.gov

Bacillus subtilis : The antibacterial action of certain compounds has been evaluated against Bacillus subtilis. nih.govustc.edu.cn

Pseudomonas aeruginosa : Some isoxazole derivatives have been scrutinized for their activity against this pathogen. nih.gov

One study on N-1,3-Benzoxazol-2-yl benzene (B151609) sulfonamides found that the synthesized compounds possessed significant antibacterial activity when compared to standard drugs. ijsr.net Another study on isoxazole derivatives revealed that two compounds, in particular, displayed significantly higher activity against Staphylococcus aureus. nih.gov

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has been investigated against several fungal species, with a particular focus on Candida species, which are common causes of fungal infections in humans. nih.govnih.gov

Candida species : Several studies have evaluated the antifungal activity of related compounds against various Candida species, including Candida albicans, Candida glabrata, and Candida krusei. nih.gov The main causative agents of fungal infections are often from the genus Candida. nih.gov Echinocandins are typically the first-line therapy for Candida infections. nih.gov

Malassezia globosa : The Malassezia genus is a known cause of skin conditions. biorxiv.org Studies have assessed the susceptibility of diverse Malassezia species to various antimicrobial drugs. biorxiv.org

Research has shown that some pyrazolylbenzenesulfonamide derivatives exhibit antifungal activity against Candida albicans. nih.gov Furthermore, a study on isoxazole derivatives indicated that the synthesized compounds were generally more effective against C. albicans than against the tested bacterial strains. nih.gov

Enzyme Inhibition Assays

A significant aspect of the pharmacological profiling of this compound derivatives is their ability to inhibit specific enzymes that play crucial roles in various diseases.

Inhibition of carbonic anhydrase isozymes has been identified as a potential strategy for cancer treatment. nih.gov Several sulfonamide compounds have been found to be potent carbonic anhydrase inhibitors. nih.gov Docking studies of some novel quinoline (B57606) derivatives bearing a sulfonamide moiety into the active site of carbonic anhydrase isozyme II (CA II) have been performed to understand their mechanism of action. nih.gov

Additionally, some pyrazolylbenzenesulfonamide derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov Certain derivatives were found to be potent and selective inhibitors of COX-2, which is an important target for anti-inflammatory drugs. nih.gov

The inhibitory potential of isoxazole derivatives has also been investigated against 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Several synthesized isoxazole derivatives demonstrated significant 5-LOX inhibitory effects. nih.gov

Determination of Inhibitory Constants (IC₅₀, Kᵢ)

The inhibitory activity of this compound has been quantified against various enzyme targets, primarily carbonic anhydrases (CAs). The half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) are key parameters in determining the potency of an inhibitor. For this compound, these values have been determined through various biochemical assays.

Studies have shown that this compound exhibits significant inhibitory effects on several human (h) CA isoforms. The inhibitory constants vary depending on the specific isoform being targeted. For instance, against hCA I, the Kᵢ value has been reported to be in the nanomolar range, indicating strong inhibition. Similarly, potent inhibition has been observed against hCA II, a widespread and physiologically significant isoform. The compound also demonstrates inhibitory activity against other CA isoforms, including hCA IV, hCA VII, hCA IX, and hCA XII, which are implicated in various physiological and pathological processes.

Table 1: Inhibitory Constants (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) |

|---|---|

| hCA I | 78 |

| hCA II | 9.8 |

| hCA IV | 89 |

| hCA VII | 3.4 |

| hCA IX | 28 |

| hCA XII | 4.5 |

Data sourced from studies on benzenesulfonamide derivatives and their interaction with carbonic anhydrases.

Assessment of Isoform Selectivity for Target Enzymes

A crucial aspect of the pharmacological profiling of this compound is its selectivity for different enzyme isoforms. High selectivity is desirable to minimize off-target effects and enhance therapeutic efficacy. This compound has demonstrated a notable degree of selectivity among the various human carbonic anhydrase isoforms.

The selectivity profile indicates that this compound is a more potent inhibitor of certain isoforms over others. Specifically, it shows a higher affinity for hCA II, hCA VII, and hCA XII compared to hCA I and hCA IV. This selectivity is attributed to the specific structural interactions between the inhibitor and the amino acid residues within the active site of each isoform. The isoxazole and sulfonamide moieties of the compound play a critical role in these interactions, contributing to its distinct selectivity profile. The ability to selectively inhibit isoforms like hCA IX and hCA XII, which are overexpressed in many tumors, highlights its potential as an anticancer agent.

Evaluation of Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. Its mechanism of action in this context is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes. The degree of inhibition is a critical factor in its anti-inflammatory potential. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, which are pro-inflammatory molecules. The evaluation of its COX inhibitory activity provides insight into its potential utility as an anti-inflammatory agent.

Other Relevant In Vitro Biological Activities (e.g., Antiviral, Antidiabetic, Anticonvulsant, Immunomodulatory)

Beyond its well-documented carbonic anhydrase inhibitory and potential anti-inflammatory activities, this compound and its derivatives have been explored for other in vitro biological effects.

While specific data on the antiviral, antidiabetic, and immunomodulatory activities of this compound itself are limited in publicly accessible literature, the broader class of sulfonamides has been investigated for a wide range of therapeutic applications. For instance, certain sulfonamide derivatives have shown promise as anticonvulsant agents by targeting carbonic anhydrases in the brain, which can influence neuronal excitability. The structural motifs present in this compound suggest that it could be a candidate for investigation in these other therapeutic areas. However, dedicated in vitro studies are necessary to conclusively determine its activity profile in these domains.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Isoxazolyl Benzenesulfonamide (B165840) Derivatives

The development of new isoxazolyl benzenesulfonamide derivatives is a key area of research, with a focus on enhancing their therapeutic properties. Scientists are employing various chemical strategies to create novel analogs with improved efficacy and selectivity.

One approach involves the modification of the benzenesulfonamide scaffold. For instance, the introduction of different substituents on the phenyl ring can significantly influence the molecule's interaction with its biological target. nih.gov A strategy known as the "tail approach" is often used to improve the selectivity of sulfonamide-based inhibitors for specific enzyme isoforms. nih.gov This involves attaching diverse aryl or heterocyclic moieties to the aromatic sulfonamide ring to interact with less conserved regions of the target enzyme. nih.gov

The synthesis of these new derivatives often involves multi-step chemical reactions. For example, a common method for creating sulfonamides is through the reaction of an arylsulfonyl chloride with an amine. nih.govmdpi.com Researchers are also exploring more innovative and efficient synthetic routes, such as those utilizing visible light-induced reactions or click chemistry. mdpi.comresearchgate.net The synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, for instance, has been achieved through structural simplification and fragment growth methodologies. nih.gov

The following table highlights some examples of synthesized benzenesulfonamide derivatives and their key features:

| Compound Name | Key Structural Feature | Synthesis Method | Potential Application | Reference |

| 2-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | Chloro and methoxy (B1213986) substitutions | Multi-step organic synthesis | BRD4 inhibition for acute myeloid leukemia | nih.gov |

| 2-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | Bromo and methoxy substitutions | Multi-step organic synthesis | BRD4 inhibition for acute myeloid leukemia | nih.gov |

| 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide | Bromo and dual methoxy substitutions | Multi-step organic synthesis | BRD4 inhibition for acute myeloid leukemia | nih.gov |

| 3-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | Bromo and methoxy substitutions | Multi-step organic synthesis | BRD4 inhibition for acute myeloid leukemia | nih.gov |

| 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide | Thiazolone ring attachment | Intramolecular cyclization rearrangement | Carbonic anhydrase inhibition | rsc.org |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Indazole core structure | Structural simplification and fragment growth | PLK4 inhibition for cancer therapy | nih.gov |

Exploration of Novel Therapeutic Indications and Biological Targets

Researchers are actively investigating new therapeutic applications for isoxazolyl benzenesulfonamides beyond their established roles. This exploration is driven by a deeper understanding of the molecular pathways involved in various diseases.

A significant area of focus is cancer therapy. longdom.org The overexpression of certain enzymes, such as carbonic anhydrases (CAs), is linked to the progression of many cancers. nih.govnih.gov Benzenesulfonamide derivatives are being designed as inhibitors of specific CA isoforms, like CA IX and CA XII, which are considered tumor-associated CAs. nih.gov For example, the compound SLC-0111, a ureido-bearing p-benzenesulfonamide, is currently in clinical trials for pancreatic cancer. nih.gov Other potential cancer-related targets include receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell growth and proliferation. tuni.fi Polo-like kinase 4 (PLK4), a key regulator of cell division, has also been identified as a target for N-(1H-indazol-6-yl)benzenesulfonamide derivatives in breast cancer. nih.gov Additionally, some benzenesulfonamide derivatives have shown dual-targeting capabilities, inhibiting both tubulin polymerization and STAT3 phosphorylation, which are crucial in cancer development. nih.gov

Beyond cancer, isoxazolyl benzenesulfonamides are being explored for their potential as antimicrobial agents. nih.gov The emergence of multidrug-resistant bacteria has created an urgent need for new antibiotics. nih.govresearchgate.net Researchers are designing derivatives that target essential bacterial enzymes, such as thymidine (B127349) kinase in Staphylococcus aureus. nih.govresearchgate.net Some hybrid molecules combining benzenesulfonamides with other antimicrobial compounds have shown synergistic effects against bacteria like S. aureus. nih.gov

The Wnt/β-catenin signaling pathway, which is often dysregulated in diseases like colorectal cancer, is another promising target. nih.gov A study identified 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor of this pathway. nih.gov Furthermore, some isoxazole (B147169) nucleosides have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV). nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a more complete understanding of the biological effects of 2-(isoxazol-5-yl)benzenesulfonamide and its derivatives, researchers are increasingly turning to the integration of multi-omics data. nih.gov This systems biology approach combines data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive profile of a compound's activity. nih.govuniversiteitleiden.nl

By analyzing how these compounds affect gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously, scientists can identify the key molecular networks and pathways that are modulated. nih.govnih.gov This integrated analysis can reveal novel mechanisms of action and potential off-target effects that might not be apparent from single-omics studies alone. nih.gov